molecular formula C18H27NO3 B332542 Ethyl 2-(nonanoylamino)benzoate

Ethyl 2-(nonanoylamino)benzoate

Cat. No.: B332542
M. Wt: 305.4 g/mol
InChI Key: UAHCJSFDQKSAKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(nonanoylamino)benzoate is an ester derivative of benzoic acid featuring a nonanoylamino (9-carbon acylated amine) substituent at the 2-position of the aromatic ring. For example, ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate is synthesized via nitro group reduction and FeCl₃-mediated cyclization . Structural confirmation for such compounds typically relies on NMR, mass spectrometry, and crystallographic data .

Properties

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

ethyl 2-(nonanoylamino)benzoate

InChI

InChI=1S/C18H27NO3/c1-3-5-6-7-8-9-14-17(20)19-16-13-11-10-12-15(16)18(21)22-4-2/h10-13H,3-9,14H2,1-2H3,(H,19,20)

InChI Key

UAHCJSFDQKSAKC-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)NC1=CC=CC=C1C(=O)OCC

Canonical SMILES

CCCCCCCCC(=O)NC1=CC=CC=C1C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 2-(nonanoylamino)benzoate belongs to a broader class of 2-substituted ethyl benzoates. Key structural analogs include:

Compound Name Substituent at 2-Position Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 4-(dimethylamino)benzoate Dimethylamino 193.24 High reactivity in resin cements; superior degree of conversion compared to methacrylate analogs
I-6501 (Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) Thioether-linked isoxazolylamino group ~437.56 (estimated) Pharmaceutical intermediate; potential bioactivity due to isoxazole moiety
Ethyl 2-benzamido-2-cyanoacetate Benzamido-cyano group 262.27 Synthetic intermediate for heterocycles; stabilized by resonance effects
Ethyl O-(dimethylamino)benzoate Dimethylamino-oxy group 209.25 Catalyst or initiator in polymer chemistry

Key Observations :

  • Lipophilicity: The nonanoylamino group (C₉ chain) in this compound likely increases lipophilicity compared to shorter-chain analogs (e.g., dimethylamino or benzamido groups), enhancing membrane permeability in biological systems .
  • Reactivity: Electron-withdrawing groups (e.g., cyano in Ethyl 2-benzamido-2-cyanoacetate) reduce electrophilicity, whereas electron-donating groups (e.g., dimethylamino in Ethyl 4-(dimethylamino)benzoate) enhance reactivity in polymerization .
  • Applications: Isoxazolylamino derivatives (e.g., I-6501) are explored for bioactivity, while dimethylamino analogs are utilized in resin formulations due to their initiation efficiency .
Physicochemical and Toxicological Profiles
  • Solubility: Longer alkyl chains (e.g., nonanoyl) reduce aqueous solubility but improve organic phase compatibility, contrasting with polar groups like dimethylamino, which enhance water miscibility .
  • Toxicity : Ethyl benzoate derivatives generally exhibit low acute toxicity (e.g., Ethyl benzoate LD₅₀ > 2000 mg/kg in rodents), but substituents like aromatic amines may require specific safety evaluations .

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